molecular formula C10H16Cl2N2O B1341602 4-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 308386-36-9

4-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1341602
M. Wt: 251.15 g/mol
InChI Key: NCBQKBGLOIQMLC-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound that has been studied as a key intermediate in various synthetic processes. It is particularly relevant in the synthesis of pharmacologically active molecules and has been utilized in the preparation of potent deoxycytidine kinase inhibitors . The compound's structure features a piperidine moiety linked to a pyridine ring through an ether bond, which is a common structural motif in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported through various methods. For instance, a three-component condensation involving 4-piperidinones has been used to synthesize substituted pyrans, which demonstrates the versatility of piperidine derivatives in multicomponent reactions . Another approach includes the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine, leading to the formation of functionalized pyridines . Additionally, a one-pot sequential lactam reduction followed by a multicomponent reaction has been employed to create polyhydroxylated piperidine peptidomimetics . A formal hydration of 1,3-diynones promoted by piperidine has also been reported for the synthesis of 4-pyrones . These methods highlight the diverse synthetic routes available for constructing piperidine-containing compounds, which could be adapted for the synthesis of 4-(Piperidin-4-yloxy)pyridine dihydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered nitrogen-containing ring, which is known to impart significant biological properties to the molecules. The piperidine ring can be functionalized at various positions to yield a wide array of derivatives with different chemical and pharmacological profiles. For example, the synthesis of anabasine analogues with a pyridazine moiety instead of a pyridine nucleus has been achieved by modifying the piperidine ring . The structural analysis of these compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For instance, a three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and iodination has been described for the preparation of a key intermediate in the synthesis of Crizotinib . Moreover, the reaction of 4-chloropyridine hydrochloride with a spin-labeled pyridine has been used to synthesize homoleptic complexes with potential applications in magnetism . These reactions demonstrate the chemical reactivity of piperidine derivatives and their utility in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring and the nature of the heterocyclic compounds they are attached to. For example, the synthesis of a chromeno[4,3-d]pyrimidin-5-one derivative has been reported, and its physical properties were analyzed using NMR spectroscopy and mass spectrometry . Computational studies have also been used to predict the physicochemical properties, drug-likeness, and oral bioavailability of these compounds . These analyses are essential for the development of piperidine derivatives as pharmaceutical agents.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Biological Activities

    • Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
    • In this chapter, various studies related to titled nitrogen-based heterocycles have been encompassed .
  • Anticoagulant Effect

    • A line of 4-(piperidin-1-yl)pyridine derivatives were synthesized .
    • Structure activity relationship studies revealed that one of the compounds exhibited strong factor IIa inhibition and showed good anticoagulant effect .
  • Synthesis of Other Compounds

    • Piperidine derivatives are often used as building blocks in the synthesis of other complex organic compounds .
    • They are particularly useful in the synthesis of pharmaceuticals and fine chemicals .
  • Heterocyclic Compounds

    • Piperidines, along with pyridines and dihydropyridines, are important heterocyclic compounds .
    • They are found in many biologically active compounds and natural substances such as alkaloids, enzymes, or polypeptides .
  • Synthesis of Other Compounds

    • Piperidine derivatives are often used as building blocks in the synthesis of other complex organic compounds .
    • They are particularly useful in the synthesis of pharmaceuticals and fine chemicals .
  • Heterocyclic Compounds

    • Piperidines, along with pyridines and dihydropyridines, are important heterocyclic compounds .
    • They are found in many biologically active compounds and natural substances such as alkaloids, enzymes, or polypeptides .

properties

IUPAC Name

4-piperidin-4-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQKBGLOIQMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589987
Record name 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yloxy)pyridine dihydrochloride

CAS RN

308386-36-9
Record name 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 1-Boc-4-(pyridin-4-yloxy)piperidine using methods substantially equivalent to those described for the synthesis of 4-(pyridin-2-yloxy)piperidine dihydrochloride, using ethanol in place of ethyl acetate. The product was isolated by trituration with diethyl ether.
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